molecular formula C24H20FN3O4 B1679665 PF-00277343 CAS No. 332926-04-2

PF-00277343

Cat. No.: B1679665
CAS No.: 332926-04-2
M. Wt: 433.4 g/mol
InChI Key: HQXKNHQWCAXRDN-UHFFFAOYSA-N
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Description

PF-00277343 is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with a fluorophenyl group, a hydroxyphenoxy group, and a dimethylphenyl group, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of PF-00277343 involves several steps. One common method starts with the preparation of the triazine ring through the reaction of cyanuric chloride with appropriate nucleophiles. The subsequent substitution reactions introduce the fluorophenyl, hydroxyphenoxy, and dimethylphenyl groups. The reaction conditions typically involve the use of solvents like 1,4-dioxane or 1,2-dichloroethane and may require refluxing to achieve high yields .

Chemical Reactions Analysis

PF-00277343 undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of PF-00277343 involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the hydroxyphenoxy group allows for hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives such as:

Properties

CAS No.

332926-04-2

Molecular Formula

C24H20FN3O4

Molecular Weight

433.4 g/mol

IUPAC Name

2-[4-[3-[(4-fluorophenyl)methyl]-4-hydroxyphenoxy]-3,5-dimethylphenyl]-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C24H20FN3O4/c1-14-9-19(28-24(31)27-22(30)13-26-28)10-15(2)23(14)32-20-7-8-21(29)17(12-20)11-16-3-5-18(25)6-4-16/h3-10,12-13,29H,11H2,1-2H3,(H,27,30,31)

InChI Key

HQXKNHQWCAXRDN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)F)C)N4C(=O)NC(=O)C=N4

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)CC3=CC=C(C=C3)F)C)N4C(=O)NC(=O)C=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF 00277343
PF-00277343
PF00277343

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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